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molecular formula C13H11F3N2O3 B2478731 Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 100276-66-2

Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2478731
M. Wt: 300.237
InChI Key: TYLIDSWDHUJJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05359066

Procedure details

To a solution of ethyl 6,7,8-trifluoro-1-methylamino-1,4-dihydro -4-oxoquinoline-3-carboxylate hydrochloride(5.91 g)in dichloromethane (100 ml) was added a saturated aqueous sodium hydrogencarbonate solution (50 ml) and the mixture was stirred at ambient temperature for 30 minutes. The organic layer was washed with brine (50 ml), dried over magnesium sulfate, and concentrated under reduced pressure to give a solid. The solid was recrystallized from dichloromethane-n-hexane to give ethyl 6,7,8-trifluoro-1-methylamino-1,4-dihydro-4-oxoquinoline-3-carboxylate (5.14 g).
Name
ethyl 6,7,8-trifluoro-1-methylamino-1,4-dihydro -4-oxoquinoline-3-carboxylate hydrochloride
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([F:14])[C:12]=1[F:13])[N:9]([NH:15][CH3:16])[CH:8]=[C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:6]2=[O:22].C(=O)([O-])O.[Na+]>ClCCl>[F:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([F:14])[C:12]=1[F:13])[N:9]([NH:15][CH3:16])[CH:8]=[C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:6]2=[O:22] |f:0.1,2.3|

Inputs

Step One
Name
ethyl 6,7,8-trifluoro-1-methylamino-1,4-dihydro -4-oxoquinoline-3-carboxylate hydrochloride
Quantity
5.91 g
Type
reactant
Smiles
Cl.FC=1C=C2C(C(=CN(C2=C(C1F)F)NC)C(=O)OCC)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from dichloromethane-n-hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=C(C1F)F)NC)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.14 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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